

Physical and chemical properties of 8-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-7-chloroquinoline**

Cat. No.: **B2625783**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **8-Bromo-7-chloroquinoline**

Introduction

8-Bromo-7-chloroquinoline is a halogenated heterocyclic aromatic compound built upon the quinoline scaffold. As a bifunctional synthetic building block, it holds significant potential for the development of novel compounds in medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," forming the structural basis for numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimalarial properties.^{[1][2]} The distinct electronic environments and reactivity of the bromine and chlorine substituents at the 8- and 7-positions, respectively, offer chemists precise control for sequential and site-selective modifications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the known and predicted physicochemical properties of **8-Bromo-7-chloroquinoline**, discusses its chemical reactivity, outlines a plausible synthetic strategy, and provides essential safety and handling protocols. By synthesizing theoretical data with practical, field-proven insights, this document aims to facilitate the effective and safe utilization of this versatile chemical intermediate.

Molecular Structure and Identification

The fundamental identity of a compound is established by its unique structural and molecular identifiers. These data points are critical for database searches, regulatory compliance, and

analytical characterization.

Identifier	Value	Source
IUPAC Name	8-bromo-7-chloroquinoline	[3]
CAS Number	1447606-16-7	[4][5]
Molecular Formula	C ₉ H ₅ BrCIN	[3][6]
Molecular Weight	242.50 g/mol	[6]
Canonical SMILES	C1=CC2=C(C(=C(C=C2)Cl)Br) N=C1	[3]
InChI Key	QJMJVWVSQGFCOQ- UHFFFAOYSA-N	[3]

Physicochemical Properties

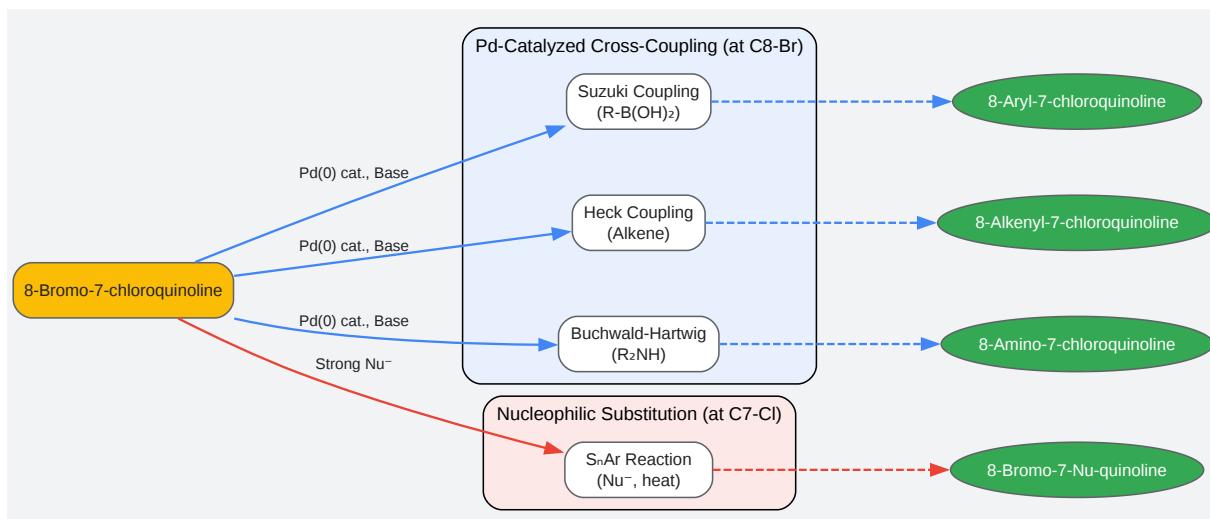
While extensive experimental data for **8-Bromo-7-chloroquinoline** is not widely published, its physicochemical properties can be reliably predicted using computational models. These predicted values are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Property	Predicted Value	Comments and Context
Monoisotopic Mass	240.9294 Da	Essential for high-resolution mass spectrometry analysis.[3]
Calculated XlogP	3.5 / 3.65	Indicates high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water.[3][7]
Topological Polar Surface Area (TPSA)	12.89 Å ²	The low TPSA suggests the molecule has good potential for cell membrane permeability.[7]
Hydrogen Bond Donors	0	The molecule cannot act as a hydrogen bond donor.[7]
Hydrogen Bond Acceptors	1	The quinoline nitrogen can act as a hydrogen bond acceptor. [7]
Rotatable Bonds	0	The rigid, fused-ring structure lacks rotatable bonds, which has implications for conformational flexibility and receptor binding.[7]
Physical Form	Solid (Predicted)	Based on the melting points of isomers like 8-Bromo-4-chloroquinoline (147-148 °C) and 8-Bromo-2-chloroquinoline (113-114 °C).[8][9]

Spectroscopic Profile

The structural features of **8-Bromo-7-chloroquinoline** give rise to a predictable spectroscopic fingerprint, which is crucial for its identification and characterization during and after synthesis.

- **¹H and ¹³C NMR Spectroscopy:** The ¹H NMR spectrum is expected to show a set of distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shifts and coupling patterns of the five protons on the quinoline ring system will be influenced by the anisotropic effects of the fused rings and the strong electron-withdrawing nature of the halogen substituents and the ring nitrogen. The ¹³C NMR spectrum will similarly display nine signals in the aromatic region, with carbons directly attached to the halogens showing characteristic shifts.
- **Mass Spectrometry (MS):** The electron ionization mass spectrum will be distinguished by a prominent molecular ion (M^+) peak. A key diagnostic feature will be the unique isotopic pattern arising from the presence of one bromine atom (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion at M, M+2, and M+4, with characteristic relative intensities that confirm the elemental composition. The predicted monoisotopic mass of the $[M+H]^+$ adduct is 241.93668 m/z.[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides insight into the functional groups present. Key expected absorption bands include:
 - 3100-3000 cm^{-1} : Aromatic C–H stretching vibrations.[10]
 - 1600-1450 cm^{-1} : C=C and C=N in-ring stretching vibrations, characteristic of the quinoline core.[10]
 - Below 800 cm^{-1} : C-Cl and C-Br stretching vibrations, which fall in the fingerprint region. [10]

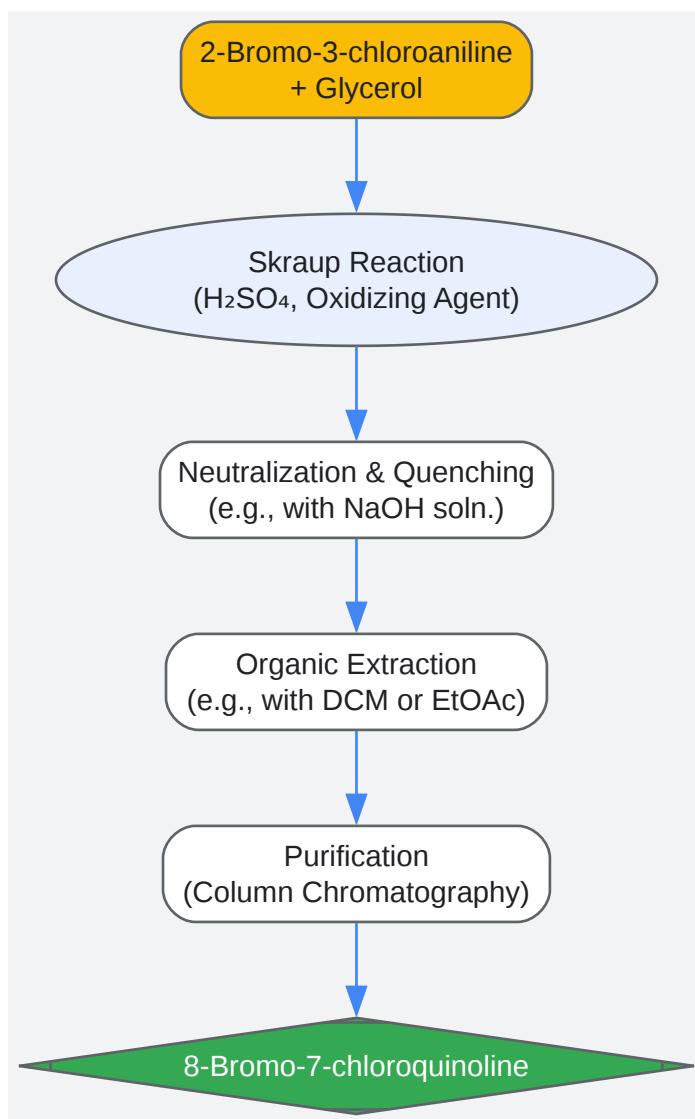

Chemical Properties and Reactivity

The synthetic utility of **8-Bromo-7-chloroquinoline** stems from the differential reactivity of its halogen substituents, making it a highly versatile intermediate for constructing complex molecular architectures. The electron-deficient nature of the quinoline ring, coupled with the C-Br and C-Cl bonds, allows for a range of chemical transformations.

- **Metal-Catalyzed Cross-Coupling Reactions:** The carbon-bromine bond at the C8 position is an excellent handle for palladium-catalyzed cross-coupling reactions. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such transformations, selective

functionalization at the C8 position is highly feasible. This allows for the strategic introduction of aryl, alkyl, or amine groups via Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. This regioselectivity is a cornerstone of its utility in building molecular diversity.[\[11\]](#)

- Nucleophilic Aromatic Substitution (S_nAr): While less reactive towards S_nAr than positions activated by strong electron-withdrawing groups (e.g., the 2- and 4-positions in quinoline), the C7-chloro substituent can still undergo substitution with potent nucleophiles under forcing conditions (high temperature or pressure).
- Incompatible Materials: The compound should be kept away from strong oxidizing agents.
[\[11\]](#)


[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **8-Bromo-7-chloroquinoline**.

Proposed Synthetic Pathway

A validated, step-by-step synthesis for **8-Bromo-7-chloroquinoline** is not readily available in the literature. However, a plausible and robust synthetic route can be designed based on well-established methodologies for quinoline synthesis, primarily the Skraup or Doeblner-von Miller reaction.

Causality Behind Experimental Choices: The proposed starting material, 2-bromo-3-chloroaniline, is selected because it contains the required halogen substituents in the correct relative positions for cyclization to form the desired product. The Skraup reaction, using glycerol, an oxidizing agent, and sulfuric acid, is a classic and effective method for constructing the quinoline ring system from anilines. The oxidizing agent is necessary to facilitate the cyclization and aromatization steps.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **8-Bromo-7-chloroquinoline**.

Experimental Protocol: Skraup Synthesis

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
- Addition of Reactants: To the stirred mixture, add 2-bromo-3-chloroaniline. Then, add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) portion-wise.
- Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before being heated to reflux (typically ~120-140 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.
- Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[\[12\]](#)
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[\[12\]](#)
- Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **8-Bromo-7-chloroquinoline**.[\[12\]](#)
- Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Safety, Handling, and Storage

Given its classification as a halogenated aromatic compound, **8-Bromo-7-chloroquinoline** must be handled with appropriate safety precautions. While specific toxicity data is unavailable, data from analogous haloquinolines should inform handling procedures.

- Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][13] The GHS pictograms for similar chemicals typically include GHS07 (Warning).[6]
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.
- Handling:
 - Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]
 - Avoid direct contact with skin and eyes.[15]
 - Take precautions to prevent dust formation.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
 - Keep away from incompatible materials such as strong oxidizing agents.[11]

Applications in Research and Drug Development

The primary value of **8-Bromo-7-chloroquinoline** lies in its role as a sophisticated intermediate for synthesizing libraries of novel compounds for biological screening.

- Scaffold for Anticancer Agents: The quinoline core is integral to many kinase inhibitors used in oncology.[2] The C8-bromo and C7-chloro positions allow for the introduction of various pharmacophores that can interact with specific binding pockets in target enzymes, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

- Development of Antimalarial and Antimicrobial Agents: Halogenated quinolines have a long history as antimalarial drugs. This scaffold can be used to develop new derivatives to combat drug-resistant strains of pathogens.[1]
- Materials Science: The rigid, planar structure and potential for functionalization make quinoline derivatives candidates for the development of organic light-emitting diodes (OLEDs), conductive polymers, and specialized dyes.[1]

By leveraging the regioselective reactivity of its two halogen atoms, researchers can systematically explore the chemical space around the quinoline core, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity or material characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dakenchem.com [dakenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 8-bromo-7-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 4. 8-bromo-7-chloroquinoline | 1447606-16-7 [chemicalbook.com]
- 5. 1447606-16-7|8-Bromo-7-chloroquinoline|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. 8-Bromo-2-chloroquinoline | 163485-86-7 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 8-Bromo-7-chloroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2625783#physical-and-chemical-properties-of-8-bromo-7-chloroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com